(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is a chiral amino acid derivative. It is commonly used in the synthesis of peptides and other organic compounds due to its unique structural properties. The compound is characterized by the presence of an amino group, a methyl group, and a butyric acid ester, making it a versatile building block in organic chemistry.
Mechanism of Action
Target of Action
The primary targets of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are currently unknown. This compound is a derivative of amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes . .
Mode of Action
The mode of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well-documented. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids. Amino acids can act as neurotransmitters, modulate enzyme activity, or serve as precursors for other bioactive molecules . .
Biochemical Pathways
Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . .
Result of Action
As an amino acid derivative, it may influence protein synthesis, neurotransmission, or other cellular processes . .
Biochemical Analysis
Biochemical Properties
It is known that amino acid methyl esters are important intermediates in organic synthesis, used in areas such as peptide synthesis and medicinal chemistry
Cellular Effects
Amino acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. It is known that amino acid methyl esters can undergo various reactions, including esterification . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
Amino acid methyl esters are generally stable compounds . Long-term effects on cellular function would depend on the specific interactions of this compound with cellular components.
Metabolic Pathways
The metabolic pathways involving ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride are not well characterized. Amino acid derivatives can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .
Transport and Distribution
Amino acid derivatives can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is not well defined. Amino acid derivatives can be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride typically involves the esterification of ®-2-Amino-2-methyl-butyric acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the removal of impurities and the recovery of solvents to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Amino-2-methyl-butyric acid: The non-esterified form, used in similar applications but with different reactivity.
2-Amino-3-methyl-butyric acid methyl ester hydrochloride: A structural isomer with distinct chemical and biological properties.
Uniqueness
®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its versatility as a building block in organic synthesis also sets it apart from similar compounds, making it a valuable tool in various fields of research.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPPARGXDTDEY-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.